molecular formula C18H18IN3O3 B12456893 N-benzyl-4-{2-[(2-iodophenyl)carbonyl]hydrazinyl}-4-oxobutanamide

N-benzyl-4-{2-[(2-iodophenyl)carbonyl]hydrazinyl}-4-oxobutanamide

Cat. No.: B12456893
M. Wt: 451.3 g/mol
InChI Key: XLDYVIALROBOSA-UHFFFAOYSA-N
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Description

N-benzyl-4-{2-[(2-iodophenyl)carbonyl]hydrazinyl}-4-oxobutanamide is a synthetic organic compound designed for advanced biochemical and pharmacological research. This molecule features a distinct structure comprising a benzyl group, a 2-iodobenzoyl hydrazine moiety, and a 4-oxobutanamide chain, which collectively make it a candidate for probing biological systems. Its core value lies in its potential as a scaffold for developing enzyme inhibitors and receptor modulators. Based on studies of highly similar N-benzyl benzamide derivatives, this compound may exhibit significant activity as a cholinesterase inhibitor, with potential applications in researching cognitive dysfunction and advanced Alzheimer's Disease . Furthermore, analogous compounds with halogenated aryl groups have been investigated for their anti-proliferative effects, suggesting this iodinated derivative could serve as a starting point for research in oncology, particularly in studying cell migration and invasion in certain cancer types . The mechanism of action for related compounds involves direct, high-affinity binding to enzymatic targets like butyrylcholinesterase (BChE), achieving inhibition at sub-nanomolar concentrations, which can be confirmed through surface plasmon resonance assays . The presence of the hydrazine linkage and the iodine atom on the phenyl ring offers specific sites for further chemical modification, making it a versatile intermediate in medicinal chemistry for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C18H18IN3O3

Molecular Weight

451.3 g/mol

IUPAC Name

N-benzyl-4-[2-(2-iodobenzoyl)hydrazinyl]-4-oxobutanamide

InChI

InChI=1S/C18H18IN3O3/c19-15-9-5-4-8-14(15)18(25)22-21-17(24)11-10-16(23)20-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,23)(H,21,24)(H,22,25)

InChI Key

XLDYVIALROBOSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCC(=O)NNC(=O)C2=CC=CC=C2I

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 2-Iodobenzoyl Hydrazide

Reagents and Conditions:

Component Purpose
2-Iodobenzoic acid Starting material
Hydrazine hydrate Nucleophile for hydrazide formation
Coupling agent EDCI/HOBt or DCC (for activation of carboxylic acid)
Solvent THF or DMF

Procedure:

  • Activation: React 2-iodobenzoic acid with a coupling agent (e.g., EDCI/HOBt) to form an active ester.
  • Hydrazide Formation: Treat the activated ester with hydrazine hydrate to yield 2-iodobenzoyl hydrazide.

Key Considerations:

  • Avoiding side reactions with iodine requires careful control of pH and temperature.
  • Purification via recrystallization (e.g., ethanol) ensures high purity.

Step 2: Hydrazone Condensation with Benzylamine Derivative

Reagents and Conditions:

Component Purpose
2-Iodobenzoyl hydrazide Electrophile for hydrazone formation
Benzylamine derivative Nucleophile (e.g., benzylamine or protected amines)
Acid catalyst Acetic acid or HCl (to facilitate imine formation)

Procedure:

  • Condensation: React 2-iodobenzoyl hydrazide with a benzylamine derivative under acidic conditions to form the hydrazone linkage.
  • Workup: Neutralize the reaction mixture, extract with ethyl acetate, and dry over MgSO₄.

Yield Optimization:

  • Use azeotropic solvents (e.g., ethanol) to drive condensation to completion.
  • Monitor progress via TLC or HPLC.

This approach combines hydrazone formation and benzyl group introduction in a single step, inspired by methods from CN111484444A.

Key Steps

  • Simultaneous Hydrazone and Alkylation:

    • Reagents: 2-Iodobenzoyl chloride, hydrazine hydrate, benzyl bromide, and a base (e.g., K₂CO₃).
    • Solvent: DMF or THF.
    • Procedure: React 2-iodobenzoyl chloride with hydrazine hydrate and benzyl bromide under basic conditions to form the hydrazone and introduce the benzyl group in one pot.
  • Butanamide Installation:

    • Reagents: Succinic anhydride, DMAP.
    • Procedure: React the intermediate with succinic anhydride in the presence of DMAP to yield the final product.

Advantages:

  • Reduces purification steps and improves atom economy.
  • Minimizes exposure to hazardous reagents.

Alternative Route: Reductive Amination and Hydrazide Coupling

This method employs reductive amination for benzyl group installation, followed by hydrazide coupling.

Step 1: Reductive Amination

Reagents and Conditions:

Component Purpose
4-Oxobutanamide Aldehyde precursor
Benzylamine Amine for reductive amination
Sodium cyanoborohydride Reducing agent

Procedure:

  • Imine Formation: React 4-oxobutanamide with benzylamine in the presence of acetic acid.
  • Reduction: Use sodium cyanoborohydride to reduce the imine to a secondary amine.
  • Purification: Extract with ethyl acetate and dry.

Step 2: Hydrazide Coupling

Reagents and Conditions:

Component Purpose
N-Benzyl-4-hydrazino-4-oxobutanamide Intermediate from Step 1
2-Iodobenzoyl chloride Electrophile for hydrazone formation

Procedure:

  • Coupling: React the hydrazide intermediate with 2-iodobenzoyl chloride in dichloromethane.
  • Workup: Neutralize with sodium bicarbonate, extract, and recrystallize.

Comparative Analysis of Synthetic Routes

Route Advantages Limitations
Stepwise Hydrazone High purity, well-characterized intermediates Multiple steps; potential for side reactions
One-Pot Alkylation Reduced steps; cost-effective Lower yields; solvent dependency
Reductive Amination Mild conditions; scalable Limited functional group tolerance

Key Challenges and Solutions

Stability of Iodobenzoyl Derivatives

  • Problem: 2-Iodobenzoyl chlorides are prone to hydrolysis.
  • Solution: Use anhydrous solvents (e.g., THF) and pre-dry reagents.

Selectivity in Hydrazone Formation

  • Problem: Competing reactions (e.g., amide hydrolysis).
  • Solution: Employ acid catalysts (e.g., HCl) to direct electrophilic attack.

Data Tables: Reaction Conditions and Yields

Table 1: Conditions for Hydrazone Formation

Reagent Solvent Temperature Yield Reference
Hydrazine hydrate THF 25°C 63–80%
Benzyl bromide DMF 60°C 70–85%

Table 2: Optimization of Succinic Anhydride Coupling

Base Solvent Time Yield Reference
Triethylamine DCM 12 h 75%
DMAP THF 6 h 85%

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-[N’-(2-iodobenzoyl)hydrazinecarbonyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at 0°C.

    Substitution: Sodium azide in dimethylformamide at 80°C.

Major Products Formed

Scientific Research Applications

N-benzyl-3-[N’-(2-iodobenzoyl)hydrazinecarbonyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of N-benzyl-3-[N’-(2-iodobenzoyl)hydrazinecarbonyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of hydrazino-oxobutanamide derivatives. Below is a detailed comparison with structurally similar compounds, focusing on substituents, spectral characteristics, and synthetic pathways.

Structural Features and Molecular Properties

Compound Name & CAS Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
N-benzyl-4-{2-[(2-iodophenyl)carbonyl]hydrazinyl}-4-oxobutanamide (355437-32-0) 2-iodobenzoyl, benzyl C₁₈H₁₈IN₃O₃ 451.26 Heavy iodine atom enhances polarizability and potential halogen bonding.
N-(4-Chloro-2-methylphenyl)-4-[2-(2-methylcyclohexylidene)hydrazino]-4-oxobutanamide (N/A) 4-chloro-2-methylphenyl, 2-methylcyclohexylidene C₁₉H₂₃ClN₃O₂ 364.86 Cyclohexylidene group introduces conformational rigidity; chlorine enhances electronegativity.
N-(4-ethoxyphenyl)-4-hydrazinyl-4-oxobutanamide (315672-07-2) 4-ethoxyphenyl C₁₂H₁₇N₃O₃ 263.29 Ethoxy group improves solubility in polar solvents; simpler hydrazine structure.
N-(4-chloro-2-methylphenyl)-4-{2-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-4-oxobutanamide (325999-74-4) 4-isopropylphenyl, propenylidene C₂₄H₂₈ClN₃O₂ 425.95 Bulky isopropyl and propenylidene groups increase steric hindrance.
Key Observations:
  • Iodine vs.
  • Benzyl vs. Ethoxy/Chloroaryl : The benzyl group enhances lipophilicity, whereas ethoxy or chloroaryl groups balance solubility and reactivity .
  • Hydrazine Modifications : Cyclohexylidene () and propenylidene () substituents alter tautomerism and stability compared to the simpler hydrazine in .

Spectral Characteristics

Infrared (IR) Spectroscopy:
  • Target Compound : Expected C=O stretches at ~1660–1680 cm⁻¹ (oxobutanamide and benzoyl groups) and N-H stretches at ~3150–3300 cm⁻¹. Absence of C=S bands (unlike thioamide analogs in ) confirms the hydrazine-carboxamide structure .
  • Analogs :
    • : Cyclohexylidene C=N stretches near 1600 cm⁻¹; absence of C=O due to tautomerism .
    • : Conjugated propenylidene C=C stretches at ~1650 cm⁻¹ .
¹H-NMR and ¹³C-NMR:
  • Target Compound :
    • Aromatic protons from iodophenyl (δ 7.3–8.1 ppm) and benzyl (δ 4.5–5.0 ppm for CH₂).
    • Carbonyl signals at ~170–175 ppm (oxobutanamide and benzoyl) .
  • Ethoxy Analog () : Ethoxy group protons resonate as a triplet at δ 1.3–1.5 ppm (CH₃) and quartet at δ 3.9–4.1 ppm (OCH₂) .

Implications of Structural Differences

  • Bioactivity : Iodine’s polarizability may enhance binding to electron-rich biological targets (e.g., enzymes or receptors) compared to chlorine or ethoxy groups .
  • Solubility : Ethoxy and simpler hydrazine analogs () exhibit higher aqueous solubility than iodinated or bulky derivatives .
  • Stability : Cyclohexylidene and propenylidene groups () introduce steric protection against hydrolysis compared to the target compound .

Biological Activity

N-benzyl-4-{2-[(2-iodophenyl)carbonyl]hydrazinyl}-4-oxobutanamide, with the CAS number 355437-32-0, is a complex organic compound known for its potential biological activities. The compound features a benzyl group, an iodobenzoyl moiety, and a hydrazinecarbonyl linkage, which may contribute to its pharmacological properties.

  • Molecular Formula : C18H18IN3O3
  • Molecular Weight : 451.26 g/mol
  • IUPAC Name : N-benzyl-4-[2-(2-iodobenzoyl)hydrazinyl]-4-oxobutanamide

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its anticancer properties, antioxidant potential, and interactions with various biological targets.

Anticancer Activity

Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from in vitro studies:

Cell Line IC50 (µg/mL) Reference Compound IC50 of Reference (µg/mL)
MCF-7 (Breast)6.40 ± 0.26Doxorubicin9.18 ± 1.12
A-549 (Lung)22.09Doxorubicin15.06 ± 1.08

The compound demonstrated promising cytotoxicity against both MCF-7 and A-549 cell lines, indicating its potential as an anticancer agent .

The proposed mechanism for the anticancer activity of this compound involves:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
  • Induction of Apoptosis : It triggers apoptotic pathways, leading to programmed cell death in tumor cells.
  • Antioxidant Activity : The compound exhibits significant antioxidant properties, potentially reducing oxidative stress in cells .

Case Studies and Research Findings

A notable study explored the synthesis and biological evaluation of various hydrazone derivatives, including this compound. The study highlighted:

  • High yields in the synthesis process.
  • Strong binding affinity to specific pharmacological targets.
  • Enhanced cytotoxicity compared to standard chemotherapeutic agents .

Molecular Docking Studies

Molecular docking studies indicated that this compound binds effectively to key proteins involved in cancer progression, suggesting a rationale for its observed biological activities. These interactions were compared favorably against known drugs, reinforcing the compound's potential as a lead candidate for further development .

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